molecular formula C17H15N3O2 B2439370 N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428359-45-8

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No. B2439370
CAS RN: 1428359-45-8
M. Wt: 293.326
InChI Key: UDTSFLJYTFDMEZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been developed for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in the loss of muscle mass and strength.

Scientific Research Applications

Potential in Neurological Disorder Treatment

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, while not directly studied, shares structural similarities with indazole-carboxamides that have been researched for their biological activities. Indazole and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of neurological disorders such as Parkinson's disease. These compounds show promise due to their high potency and selectivity, which are crucial for minimizing side effects and maximizing therapeutic effects in neurological conditions (Tzvetkov et al., 2014).

Antiproliferative Properties

Further research into N-phenyl-1H-indazole-1-carboxamides, a class to which N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide structurally belongs, has shown that these compounds can have significant antiproliferative activity against various cancer cell lines. This suggests that N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide could potentially be explored for its anticancer properties, providing a new avenue for cancer treatment research (Maggio et al., 2011).

Structural Analysis for Drug Design

The structural analysis of similar compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, through crystal structure and Hirshfeld surface analysis, provides insights into the molecular interactions that govern binding affinity and specificity. Such analyses are essential for rational drug design, allowing for the optimization of therapeutic agents targeting specific enzymes or receptors. The research underscores the importance of detailed structural studies in the development of new pharmaceuticals (Polo-Cuadrado et al., 2021).

properties

IUPAC Name

N-(4-acetylphenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11(21)12-7-9-13(10-8-12)18-17(22)16-14-5-3-4-6-15(14)20(2)19-16/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSFLJYTFDMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide

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